molecular formula C15H17FN4O4S B2575665 4-fluoro-N-{[5-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide CAS No. 903312-60-7

4-fluoro-N-{[5-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide

Cat. No.: B2575665
CAS No.: 903312-60-7
M. Wt: 368.38
InChI Key: UUWJEDYSDXQXRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-{[5-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide is a complex organic compound that features a combination of fluorine, sulfur, and oxadiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-{[5-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with carbon disulfide and an alkylating agent under basic conditions to form the 1,3,4-oxadiazole ring.

    Introduction of the Sulfanyl Group: The oxadiazole intermediate is then reacted with a thiol compound to introduce the sulfanyl group.

    Attachment of the Benzamide Moiety: The final step involves coupling the oxadiazole-sulfanyl intermediate with 4-fluorobenzoyl chloride in the presence of a base to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-{[5-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of 4-fluoro-N-{[5-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-methylbenzamide
  • 4-fluoro-N-{4-[(2-methoxyethyl)carbamoyl]phenyl}benzamide

Uniqueness

4-fluoro-N-{[5-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide is unique due to the presence of the oxadiazole ring and the sulfanyl group, which are not commonly found together in similar compounds. This unique structure may confer specific properties, such as enhanced binding affinity or selectivity in biological systems.

Properties

IUPAC Name

4-fluoro-N-[[5-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O4S/c1-23-7-6-17-12(21)9-25-15-20-19-13(24-15)8-18-14(22)10-2-4-11(16)5-3-10/h2-5H,6-9H2,1H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWJEDYSDXQXRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CSC1=NN=C(O1)CNC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.